5-Methylbenzo[c]phenanthrene
Overview
Description
5-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14 It consists of four fused aromatic rings and a methyl group attached to the fifth position of the benzo[c]phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[c]phenanthrene can be achieved through several methods. One common approach involves the cyclization of ortho-amino-biphenyls with alkynes. The biarylamines are transformed into diazonium salts, which upon reduction, form aryl radicals that undergo cyclization to produce the desired phenanthrene structure . Another method involves the use of homogeneous gold catalysis to facilitate the intramolecular cascade of a diazo-tethered alkyne, followed by intermolecular cyclization with a nitrile .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production if needed, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are typical.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthrenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methylbenzo[c]phenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research on its interactions with biological systems helps in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methylbenzo[c]phenanthrene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .
Comparison with Similar Compounds
5-Methylbenzo[c]phenanthrene can be compared with other polycyclic aromatic hydrocarbons such as:
- Benzo[a]pyrene
- Dibenz[a,h]anthracene
- Chrysene
These compounds share similar structures but differ in the position and number of fused rings and substituents. This compound is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-methylbenzo[c]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-12-15-11-10-14-6-2-3-8-17(14)19(15)18-9-5-4-7-16(13)18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEUAMGCKSRKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215503 | |
Record name | Benzo(c)phenanthrene, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652-04-0 | |
Record name | 5-Methylbenzo[c]phenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(c)phenanthrene, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbenzo[c]phenanthrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(c)phenanthrene, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo(c)phenanthrene, 5-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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